3'-Amino-2',3'-dideoxyuridine

Übersicht

Beschreibung

3'-Amino-2',3'-dideoxyuridine (3'-A-ddU) is an important nucleoside analog used in a variety of scientific and medical research applications. It is a modified version of the naturally occurring nucleoside uridine and has a number of unique properties that make it an attractive tool for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities : A study synthesized 3'-Amino-2',3'-dideoxyribonucleosides and found that 3'-Amino-2',3'-dideoxy-5-fluorouridine exhibited notable biological activity, with effectiveness against adenovirus and some Gram-positive bacteria, without significant cytotoxicity to mammalian cells (Krenitsky et al., 1983).

Catabolic Disposition in Hepatocytes : Another study focused on the catabolic disposition of 3'-azido-2',3'-dideoxyuridine in hepatocytes, highlighting its potential as a treatment for human immunodeficiency virus (HIV), and suggested that enzymatic reduction to a 3'-amino derivative is a general catabolic pathway of 3'-azido-2',3'-dideoxynucleosides (Cretton et al., 1992).

Cytotoxicity in Cultured Cells : A study found that 3'-Amino-2',3'-dideoxycytidine is a potent inhibitor of the replication of cultured L1210 cells, with specific ribo- and deoxyribonucleosides able to prevent and reverse its cytotoxic effects (Mancini & Lin, 1983).

Use in Anticancer Research : Research explored the use of SiO2 nanoparticles for delivering phosphorylated 2',3'-dideoxyuridine to increase its anticancer potency, suggesting a novel approach for cancer treatment (Vasilyeva et al., 2018).

Inhibition of HIV Reverse Transcriptase : 2',3'-Dideoxyuridine-5'-triphosphate has been found to be a potent inhibitor of HIV reverse transcriptase, suggesting its potential as a therapeutic agent against HIV (Hao et al., 1990).

Synthesis for Chemical Replication : Oligonucleotides with 3'-amino-2',3'-dideoxyuridine residues have been synthesized for use in primer extension reactions in DNA synthesis, indicating potential applications in molecular biology and genotyping (Baumhof et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to target viral replication processes, particularly in hiv .

Pharmacokinetics

Similar compounds are known to be well absorbed and widely distributed in the body, metabolized by cellular enzymes, and excreted via the kidneys .

Result of Action

Nucleoside analogs typically result in the inhibition of viral replication, leading to a decrease in viral load and an improvement in symptoms .

Biochemische Analyse

Biochemical Properties

3’-Amino-2’,3’-dideoxyuridine plays a crucial role in biochemical reactions, primarily by inhibiting DNA synthesis. It interacts with various enzymes, including DNA polymerases, which are essential for DNA replication. The compound’s interaction with these enzymes results in the termination of DNA chain elongation, thereby inhibiting viral replication and tumor cell proliferation . Additionally, 3’-Amino-2’,3’-dideoxyuridine has been shown to interact with reverse transcriptase, an enzyme critical for the replication of retroviruses .

Cellular Effects

The effects of 3’-Amino-2’,3’-dideoxyuridine on cellular processes are profound. It influences cell function by incorporating into the DNA of rapidly dividing cells, leading to the disruption of cell signaling pathways and alterations in gene expression . This incorporation results in the inhibition of cellular metabolism and induces apoptosis in cancer cells . Furthermore, the compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 3’-Amino-2’,3’-dideoxyuridine exerts its effects through several mechanisms. It binds to DNA polymerases and reverse transcriptase, inhibiting their activity and preventing the synthesis of viral and cellular DNA . The compound also induces mutations in the viral genome, leading to the production of non-functional viral particles . Additionally, 3’-Amino-2’,3’-dideoxyuridine has been shown to inhibit the activity of enzymes involved in nucleotide metabolism, further disrupting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-2’,3’-dideoxyuridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that 3’-Amino-2’,3’-dideoxyuridine can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and induction of apoptosis . These effects are dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of 3’-Amino-2’,3’-dideoxyuridine vary with different dosages. At low doses, the compound effectively inhibits viral replication and tumor growth without causing significant toxicity . At higher doses, 3’-Amino-2’,3’-dideoxyuridine can induce toxic effects, including bone marrow suppression and hepatotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

3’-Amino-2’,3’-dideoxyuridine is involved in several metabolic pathways. It is metabolized by cellular enzymes, including kinases and phosphatases, which convert it into its active triphosphate form . This active form is then incorporated into DNA, leading to the inhibition of DNA synthesis . The compound also interacts with enzymes involved in nucleotide metabolism, further disrupting cellular processes .

Transport and Distribution

The transport and distribution of 3’-Amino-2’,3’-dideoxyuridine within cells and tissues are mediated by nucleoside transporters . These transporters facilitate the uptake of the compound into cells, where it is subsequently distributed to various cellular compartments . The compound’s localization within cells is influenced by its interactions with binding proteins and other biomolecules .

Subcellular Localization

3’-Amino-2’,3’-dideoxyuridine is primarily localized in the nucleus, where it exerts its effects on DNA synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to the nucleus . Once in the nucleus, 3’-Amino-2’,3’-dideoxyuridine interacts with DNA polymerases and other enzymes involved in DNA replication .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGYFDPAEFUDKS-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233442 | |

| Record name | 3'-Amino-2',3'-dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84472-86-6 | |

| Record name | 3'-Amino-2',3'-dideoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Amino-2',3'-dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

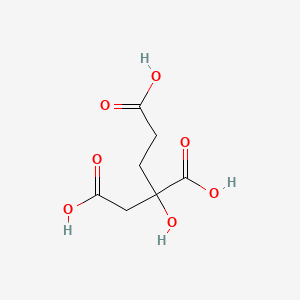

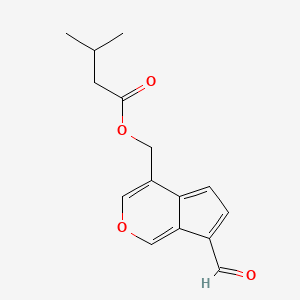

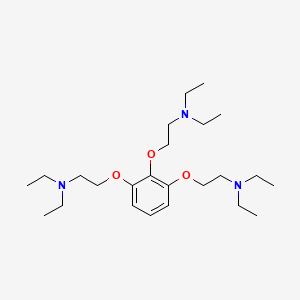

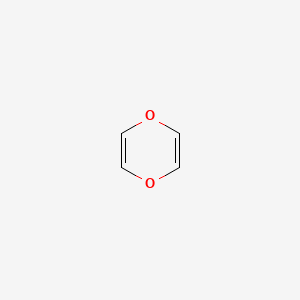

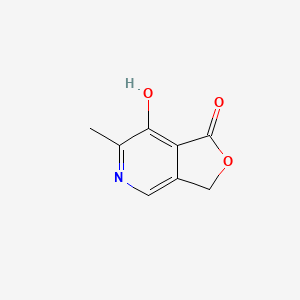

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

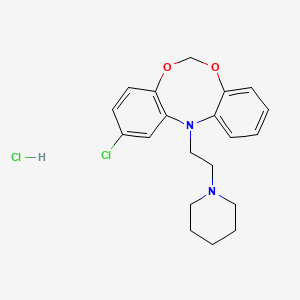

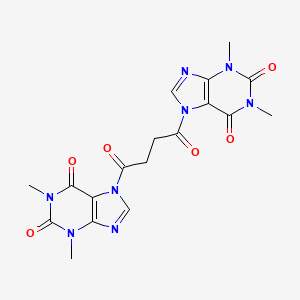

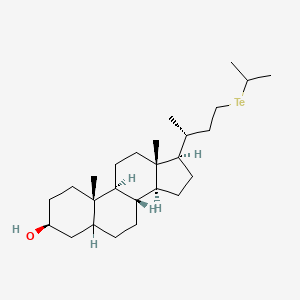

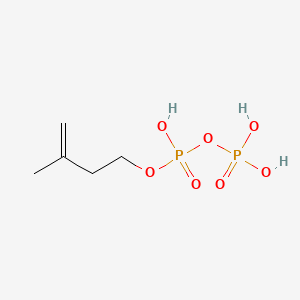

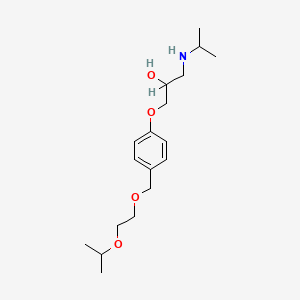

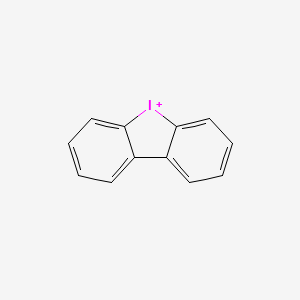

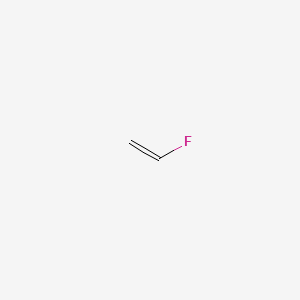

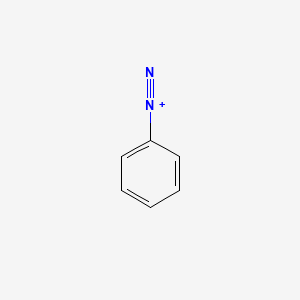

Feasible Synthetic Routes

Q1: What is the significance of the 5-alkynyl group in 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues in oligonucleotide synthesis?

A: The 5-alkynyl group serves as a crucial functional handle for further derivations. It facilitates on-support Sonogashira coupling with N-tritylpropargylamine during oligonucleotide synthesis. [] This allows for the introduction of a propargylamine side chain, which can be further acylated to modulate the reactivity of the 3'-amino group during primer extension reactions.

Q2: How do different acyl groups on the propargylamine side chain of 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine affect primer extension reactions?

A: Acylation of the propargylamine side chain with specific acyl groups has been shown to accelerate primer extension reactions using 7-azabenzotriazole esters of 2'-deoxynucleotides. [] Among the tested acyl groups, the residue of 4-pyrenylbutyric acid was found to be particularly effective, enhancing both the speed and selectivity of primer extension compared to the control primer.

Q3: What are the potential applications of fast-reacting primers containing 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues?

A: Fast-reacting primers show promise in applications requiring rapid and efficient single-nucleotide additions, such as genotyping. [] Their ability to accelerate and enhance the selectivity of primer extension reactions makes them valuable tools for DNA analysis and manipulation.

Q4: What are the observed conformational preferences of 3'- and 5'-azido and amino derivatives of 5-methoxymethyl-2'-deoxyuridine?

A: NMR studies revealed distinct conformational preferences for 3'- and 5'-substituted derivatives of 5-methoxymethyl-2'-deoxyuridine. [] While the 5'-derivatives, like the parent compound, favor the S conformation of the furanose ring, the 3'-derivatives demonstrate a preference for the N conformation. Interestingly, the N conformation preference in 5-methoxymethyl-3'-amino-2',3'-dideoxyuridine is pH-dependent. []

Q5: What is the impact of the glycosidic conformation on the antiherpes activity of 5-methoxymethyl-2'-deoxyuridine derivatives?

A: The glycosidic conformation appears to play a role in the antiherpes activity of 5-methoxymethyl-2'-deoxyuridine analogs. Specifically, the 5'-amino derivative, which exhibits a significant population of the syn glycosidic conformation, showed lower anti-HSV-1 activity compared to the parent compound and the 3'-amino derivative, both of which predominantly adopt the anti conformation. []

Q6: How does the synthesis of L-3′-Amino-2′,3′-dideoxyuridines differ from their D-enantiomers?

A: While specific details require referring to the original research [], synthesizing L-nucleosides often involves different starting materials and synthetic strategies compared to their more common D-counterparts. This difference arises from the distinct stereochemistry of the sugar moiety in L-sugars.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.